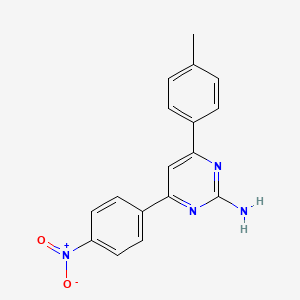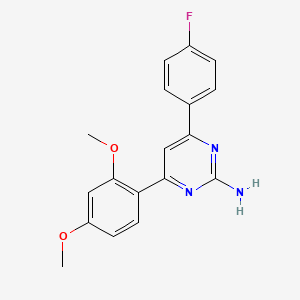
4-(2,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, or 4-DMP-6-MPP, is an organic compound belonging to the class of pyrimidines. Pyrimidines are nitrogen-containing heterocyclic compounds, and 4-DMP-6-MPP is a member of the group of pyrimidines known as the 6-membered ring pyrimidines. 4-DMP-6-MPP has been the subject of a number of scientific studies, due to its potential application in a variety of fields, such as medicinal chemistry, organic chemistry, and biochemistry. In
Scientific Research Applications
4-DMP-6-MPP has been studied for its potential applications in medicinal chemistry, organic chemistry, and biochemistry. In medicinal chemistry, 4-DMP-6-MPP has been evaluated as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folic acid. In organic chemistry, 4-DMP-6-MPP has been studied as a potential building block for the synthesis of other organic compounds. In biochemistry, 4-DMP-6-MPP has been studied for its potential use as a fluorescent probe molecule, which can be used to detect the presence of certain proteins in cells.
Mechanism of Action
The mechanism of action of 4-DMP-6-MPP is not yet fully understood. In the case of its potential application as an inhibitor of DHFR, it is believed that 4-DMP-6-MPP binds to the active site of the enzyme, thus preventing it from catalyzing the reaction that produces folic acid. In the case of its potential use as a fluorescent probe, it is believed that 4-DMP-6-MPP binds to the target protein, thus allowing for the detection of the protein’s presence in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMP-6-MPP have not yet been fully studied. In the case of its potential application as an inhibitor of DHFR, it is believed that it can inhibit the production of folic acid, which is necessary for the synthesis of DNA and other cellular components. In the case of its potential use as a fluorescent probe, it is believed that it can be used to detect the presence of certain proteins in cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-DMP-6-MPP in lab experiments include its low cost and ease of synthesis. Additionally, its potential as a fluorescent probe molecule makes it a useful tool for detecting the presence of certain proteins in cells. However, there are a few limitations to its use in lab experiments. For example, its mechanism of action is not yet fully understood, and its potential as an inhibitor of DHFR has not been fully evaluated.
Future Directions
The potential of 4-DMP-6-MPP as an inhibitor of DHFR and as a fluorescent probe molecule should be further explored. Additionally, further studies should be conducted to determine its biochemical and physiological effects, as well as its potential applications in other fields. Finally, further research should be conducted to better understand its mechanism of action.
Synthesis Methods
4-DMP-6-MPP can be synthesized via a process known as the “Buchwald-Hartwig amination”. This method involves the use of a palladium catalyst to form a C-N bond between a carbon atom and a nitrogen atom, thus forming a pyrimidine ring. The starting materials for this reaction are 2,4-dimethoxyphenylboronic acid and 3-methoxyphenylboronic acid. These compounds are reacted in the presence of a palladium catalyst and a base, such as sodium hydroxide, to form 4-DMP-6-MPP.
properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-13-6-4-5-12(9-13)16-11-17(22-19(20)21-16)15-8-7-14(24-2)10-18(15)25-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOFWUYLCARULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














